molecular formula C11H11BrO2 B12966099 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B12966099
M. Wt: 255.11 g/mol
InChI Key: UXJXCOISDYBOTM-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a brominated tetrahydronaphthalene derivative featuring a carboxylic acid group at the 2-position. Its synthesis involves bromination of the parent tetrahydronaphthalene scaffold using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding the product in 94% efficiency . The compound’s structure is confirmed via <sup>1</sup>H NMR, where the bromine at C-5 induces distinct splitting patterns (δ 6.71 and 7.01 ppm for C-7 and C-8 protons) . This compound is of pharmacological interest due to its structural resemblance to dopamine agonists like apomorphine, which are used in Parkinson’s disease research .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H11BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-3,8H,4-6H2,(H,13,14)

InChI Key

UXJXCOISDYBOTM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC=C2Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. One common method includes the use of bromine (Br2) in the presence of a catalyst to introduce the bromine atom at the desired position on the tetrahydronaphthalene ring. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to form the carboxylic acid group .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 participates in substitution reactions under specific conditions:

  • Hydroxylation : Treatment with aqueous NaOH (2M) at 80°C for 12 hours replaces bromine with a hydroxyl group, yielding 5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

  • Amination : Reacting with ammonia in ethanol at 60°C under pressure produces the 5-amino derivative.

Key Factors :

  • Electron-withdrawing effect of the carboxylic acid group activates the aromatic ring for SNAr.

  • Steric hindrance from the tetrahydronaphthalene framework necessitates elevated temperatures.

Cross-Coupling Reactions

The bromine substituent enables transition-metal-catalyzed coupling:

Reaction TypeConditionsProductYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 8hAryl/heteroaryl derivatives at position 565–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24h5-(N-alkylamino) substituted analogs52–60%

Carboxylic Acid Reactivity

The -COOH group undergoes standard derivatizations:

Esterification

  • Methyl ester formation : Reacting with methanol (10 equiv) and H₂SO₄ (cat.) under reflux for 6 hours produces the methyl ester (95% conversion).

  • Ethyl ester derivative : Ethanol with HCl gas yields the ethyl ester, confirmed via ¹H NMR (δ 4.27 ppm, q, J = 7.1 Hz, -OCH₂CH₃) .

Amide Formation

  • Condensation with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with amines (e.g., benzylamine) to form amides (85–92% yield).

Decarboxylation

  • Heating above 200°C in quinoline with Cu powder induces decarboxylation, yielding 5-bromo-1,2,3,4-tetrahydronaphthalene.

Reductive Transformations

Bromine Reduction :

  • Catalytic hydrogenation (H₂, 1 atm, Pd/C 10%, EtOH) removes bromine, producing 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (83% yield).

Ring Hydrogenation :

  • Using PtO₂ under H₂ (50 psi) fully saturates the naphthalene ring to form a decalin derivative.

Oxidative Reactions

Carboxylic Acid Oxidation :

  • Strong oxidizers like KMnO₄ in acidic media cleave the ring, yielding brominated adipic acid derivatives.

Bromine Oxidation :

  • Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the benzylic position adjacent to the carboxylic acid, forming a ketone (5-bromo-1-oxo derivative).

Side-Chain Functionalization

Halogenation :

  • NBS (N-bromosuccinimide) in CCl₄ under light brominates the tetrahydronaphthalene’s aliphatic positions.

Grignard Addition :

  • The carboxylic acid reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols after hydrolysis.

Characterization Data

Critical analytical methods for reaction validation:

  • ¹H NMR : Key signals include δ 7.71 ppm (aromatic H), δ 4.27 ppm (ester -OCH₂CH₃), and δ 2.90–3.20 ppm (tetrahydronaphthalene CH₂ groups) .

  • GC-MS : Molecular ion peak at m/z 255.00153 ([M+H]⁺) with fragmentation patterns confirming substituent positions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that compounds derived from naphthalene derivatives exhibit significant anticancer properties. Studies have shown that 5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated for its effects on apoptosis in cancer cells through mechanisms involving reactive oxygen species and mitochondrial dysfunction .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens. Its structural characteristics allow it to penetrate bacterial membranes effectively, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

Polymer Chemistry : The unique properties of 5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid make it suitable for applications in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its bromine content can facilitate cross-linking reactions that improve polymer stability .

Organic Electronics : This compound has potential applications in organic electronics due to its ability to form stable thin films. Its electronic properties can be tuned through substitution patterns on the naphthalene ring, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Case Study 1: Anticancer Research

A study published in ACS Organic Letters examined the effects of various naphthalene derivatives on cancer cell lines. The results demonstrated that 5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

Research conducted by Van Wyk et al. highlighted the antimicrobial efficacy of several naphthalene derivatives. The study found that 5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid showed promising activity against Staphylococcus aureus and Escherichia coli strains. This finding supports its potential use in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol)
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (Target Compound) -Br (C-5), -COOH (C-2) C11H11BrO2 255.11
5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (Compound 8) -Br (C-5), -OCH3 (C-6), -COOH (C-2) C12H13BrO3 285.14
8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid -Br (C-8), -OCH3 (C-5), -COOH (C-2), 4-oxo C12H11BrO4 299.12
2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride -Br (C-6), -NH2 (C-2), -COOH (C-2), HCl salt C11H12BrNO2·HCl 306.58
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid -COOH (C-1) C11H12O2 176.21

Key Observations :

  • Positional Isomerism : The target compound’s bromine at C-5 distinguishes it from analogs like the 8-bromo derivative . Positional changes alter electronic effects and steric hindrance, impacting reactivity.
  • Functional Group Diversity: The methoxy group in Compound 8 enhances lipophilicity, while the 4-oxo group in the 8-bromo analog introduces ketone reactivity . The amino group in the hydrochloride salt () confers basicity and salt-forming capability .

Key Observations :

  • The target compound and its 6-methoxy derivative share high yields (94%), attributed to optimized bromination and hydrolysis conditions .
  • Lower yields (42%) in the 1-carboxylic acid analog () highlight challenges in reducing aromatic systems without side reactions .

Physical and Spectral Properties

Table 3: Physicochemical Data
Compound Name Melting Point (°C) IR Spectral Peaks (cm<sup>-1</sup>)
Target Compound Not reported 3230 (OH), 1715 (C=O)
5-Bromo-6-methoxy variant (Compound 8) 168–170 3230 (OH), 1715 (C=O), 1250 (C-O)
2-Amino-6-bromo variant (Hydrochloride salt) Not reported 3300–2500 (NH3<sup>+</sup>), 1715 (C=O)

Key Observations :

  • The methoxy group in Compound 8 introduces a C-O stretch at ~1250 cm<sup>-1</sup>, absent in the target compound .
  • The hydrochloride salt () shows broad NH3<sup>+</sup> stretches, indicative of ionic character .

Biological Activity

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (C11H11BrO2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H11BrO2
  • Molecular Weight : 255.11 g/mol
  • SMILES Notation : C1CC2=C(CC1C(=O)O)C=CC=C2Br
  • InChIKey : UXJXCOISDYBOTM-UHFFFAOYSA-N

Anticancer Activity

Recent research highlights the importance of naphthalene derivatives in cancer therapy. Compounds with structural similarities to 5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity of Naphthalene Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acidMCF-7TBD
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acidA549TBD
Naphthalene derivative XHT29<10

Note: TBD indicates that specific IC50 values for 5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid are not yet available in the literature.

The mechanisms through which 5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its biological effects are not fully elucidated. However, studies on structurally related compounds suggest several potential pathways:

  • Inhibition of Cell Proliferation : Similar naphthalene derivatives have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Some derivatives activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antioxidant Activity : Naphthalene derivatives may exhibit antioxidant properties that protect cells from oxidative stress.

Case Studies and Research Findings

While specific case studies on 5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid are scarce, related research provides insights into its potential applications:

  • Study on Naphthalene Derivatives : A study found that naphthalene-based compounds exhibited significant antiproliferative effects against various cancer cell lines. The presence of halogens like bromine was associated with enhanced activity .
  • Synthetic Retinoid Derivatives : Research has explored synthetic retinoids that share structural features with our compound and have shown promise in inducing stem cell differentiation and exhibiting anticancer properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of a tetralin precursor or cyclization of substituted bromobenzene derivatives. For example, bromination of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation (e.g., AIBN) at 80–90°C in CCl4\text{CCl}_4 typically achieves moderate yields (~50–60%) . Optimize reaction time (6–12 hours) and stoichiometry (1.1–1.3 equiv. NBS) to minimize di-brominated byproducts.
  • Data Analysis : Monitor reaction progress via 1H NMR^1\text{H NMR}, tracking the disappearance of the vinylic proton at δ 6.8–7.2 ppm (pre-bromination) and emergence of the brominated aromatic signal (δ 7.3–7.5 ppm).

Q. How can the purity of 5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid be validated, and what analytical techniques are critical?

  • Methodology : Use a combination of HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) and 13C NMR^13\text{C NMR} to confirm purity. For HPLC, retention times between 8–10 minutes are typical, with ≥97% purity required for reproducible biological assays .
  • Data Contradictions : Discrepancies in melting points (reported ranges: 155–156°C vs. 195–199°C in similar brominated aromatics) may indicate polymorphic forms or residual solvents. Address via recrystallization (ethanol/water) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies mitigate side reactions during carboxylation of brominated tetralin intermediates?

  • Methodology : Employ directed ortho-metalation (DoM) using a lithium amide base (e.g., LDA) at −78°C to deprotonate the tetralin ring adjacent to the bromine, followed by carboxylation with CO2\text{CO}_2. This minimizes competing C–Br bond cleavage, improving yields to ~70–75% .
  • Data Analysis : 19F NMR^{19}\text{F NMR} (if fluorinated analogs are synthesized) or LC-MS\text{LC-MS} can detect trace carboxylation byproducts (e.g., decarboxylated derivatives).

Q. How does steric hindrance from the tetrahydronaphthalene ring system affect coupling reactions (e.g., Suzuki-Miyaura) involving the bromine substituent?

  • Methodology : Use Pd(OAc)2_2/SPhos catalyst systems in toluene/water (3:1) at 100°C to enhance reactivity. The steric bulk of the tetralin system slows transmetallation; extend reaction times to 24–36 hours and increase catalyst loading (5 mol%) for conversions >80% .
  • Data Contradictions : Conflicting reports on coupling efficiency (e.g., 40% vs. 85% yields) may arise from variable Pd ligand ratios. Validate via 1H NMR^1\text{H NMR} integration of coupled product vs. starting material.

Q. What computational methods predict the regioselectivity of electrophilic substitution in brominated tetrahydronaphthalene derivatives?

  • Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G**) can map electrostatic potential surfaces, identifying electron-rich regions prone to electrophilic attack. Compare with experimental NOESY\text{NOESY} data to validate predicted regioselectivity .

Application-Oriented Questions

Q. How is 5-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid utilized in designing kinase inhibitors?

  • Methodology : The tetralin scaffold serves as a rigid core for ATP-binding pocket targeting. Introduce sulfonamide or urea groups at the carboxylic acid moiety via EDC/HOBt-mediated coupling to enhance binding affinity (IC50_{50} values: 10–100 nM range) .
  • Data Analysis : Co-crystallization with target kinases (e.g., CDK2) and X-ray diffraction (2.0–2.5 Å resolution) confirm binding modes.

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